2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-
Description
Context within 2H-Pyran-2-one Chemical Class
2H-Pyran-2-ones, also known as α-pyrones, are six-membered heterocyclic compounds containing one oxygen atom and a ketone group. bldpharm.com The core structure of 2H-pyran-2-one is a versatile scaffold found in numerous natural products and biologically active molecules. mdpi.com These compounds are known for their diverse pharmacological activities, including antifungal, antimicrobial, and cytotoxic properties. nih.gov The specific compound, 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, is characterized by a methyl group at the C4 position and a 2-oxopropyl (or acetonyl) group at the C6 position of the pyran-2-one ring. This substitution pattern influences its chemical properties and potential biological activity.
Historical Perspective of Chemical Discovery and Initial Characterization
While the broader 2H-pyran-2-one ring system has been known for over a century, with the first synthesis of coumarin (B35378) (a benzannulated 2H-pyran-2-one) by W.H. Perkin in 1868, specific historical details on the discovery and initial characterization of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are not extensively documented in readily available literature. The synthesis of various substituted 2H-pyran-2-ones has been a subject of ongoing research, with numerous methods developed for their preparation. nih.govacs.org It is likely that this specific derivative was first synthesized as part of a broader investigation into the synthesis and properties of substituted pyrones. Characterization of such compounds typically involves modern spectroscopic techniques.
Significance in Chemical Biology and Natural Product Chemistry Research
The 2H-pyran-2-one scaffold is of considerable interest in chemical biology and natural product chemistry due to its widespread occurrence in nature, particularly in fungi and plants, and its diverse biological activities. mdpi.comird.fr Many natural products containing the α-pyrone moiety exhibit interesting pharmacological properties. For instance, 6-pentyl-α-pyrone, a natural product from Trichoderma species, is known for its characteristic coconut aroma and has been studied for its antioxidant and anti-inflammatory properties. wikipedia.orgnih.gov
The significance of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- specifically, likely lies in its potential as a bioactive molecule. The presence of both the α-pyrone core and the 2-oxopropyl substituent suggests potential for various biological interactions. Research into related 4-methyl-6-alkyl-α-pyrones has demonstrated significant antifungal activity against various plant pathogenic fungi. nih.gov
Overview of Current Research Trajectories
Current research on 2H-pyran-2-one derivatives is multifaceted, exploring their synthesis, biological activities, and potential applications. A key area of investigation is the development of novel synthetic methodologies to access a wider range of substituted pyrones with diverse functionalities. mdpi.comacs.org Another significant research trajectory is the exploration of their biological potential, including their use as antimicrobial agents, enzyme inhibitors, and anticancer agents. researchgate.netnih.gov While specific research exclusively focused on 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- is not prominently featured in recent literature, the broader interest in this chemical class suggests that it and similar derivatives will continue to be subjects of scientific inquiry.
Chemical Data
| Property | Value | Source |
| Chemical Name | 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- | N/A |
| CAS Number | 139571-43-0 | bldpharm.com |
| Molecular Formula | C9H10O3 | N/A |
| Molecular Weight | 166.17 g/mol | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-(2-oxopropyl)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLUKCSTOVHTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Total Synthesis Approaches to 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-
A total synthesis for 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- would be designed from fundamental, simple precursors. The approaches would focus on efficiently constructing the core heterocyclic ring with the desired substitution pattern.
A retrosynthetic analysis of the target molecule, 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, suggests several logical disconnections based on common pyran-2-one syntheses. The most straightforward approach involves disconnecting the lactone (an ester) and the carbon-carbon bonds that form the ring.
Primary Disconnection: A common strategy for α,β-unsaturated lactones is a disconnection across the ester bond and an adjacent C-C bond, which often reveals a β-keto acid or a related precursor. A plausible retrosynthesis is outlined below:
Disconnection 1 (C-O Bond): The lactone ring is opened via hydrolysis to a (Z)-δ-hydroxy-β,γ-unsaturated carboxylic acid. This intermediate exists in equilibrium with its acyclic tautomers. This approach is a traditional way to conceptualize pyran-2-one synthesis. researchgate.net
Disconnection 2 (C-C Bonds): Further disconnection of the acyclic precursor points towards a condensation strategy. The molecule can be broken down into two key three-carbon fragments. A logical disconnection points to a Michael addition followed by an intramolecular condensation. This leads back to two potential key precursors: ethyl acetoacetate (B1235776) (as the source for the C4-methyl and part of the ring) and acetylacetone (which can be modified to form the 2-oxopropyl side chain).
This analysis suggests that a condensation reaction between a derivative of acetoacetic acid and a β-dicarbonyl compound is a viable synthetic pathway.
The 2H-pyran-2-one skeleton can be constructed through a variety of synthetic methods. nih.gov These reactions often involve the condensation of a 1,3-dicarbonyl compound with a partner that provides the remaining atoms for the ring, followed by cyclization and dehydration.
Key Synthetic Strategies:
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (like a β-ketoester) to a carbonyl group, followed by dehydration. wikipedia.org For the target molecule, a Knoevenagel-type condensation between a β-keto-aldehyde and ethyl acetoacetate, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), could form the pyranone ring. wikipedia.orgorganic-chemistry.org The Doebner modification of this reaction, using pyridine as a solvent, is particularly relevant when a carboxylic acid group is involved, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org
Michael Addition and Cyclization: An organocatalytic approach can be employed, involving an amine-catalyzed Michael addition followed by enolization and cyclization to yield functionalized pyrans with high enantioselectivity. nih.gov
Annulation Reactions: N-heterocyclic carbenes (NHCs) can catalyze the [3+3] annulation of enolizable ketones with alkynyl esters to produce functionalized 2H-pyran-2-ones in a highly regioselective manner under mild, metal-free conditions. organic-chemistry.org
Metal-Catalyzed Synthesis: Palladium-catalyzed coupling of alkynylzinc compounds with haloacrylic acids, followed by a zinc-bromide-catalyzed lactonization, provides a two-step method to generate 6-alkyl-2H-pyran-2-ones. nih.gov
| Method | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene (B1212753) Compound | Weak amine base (e.g., piperidine) | wikipedia.org |
| Michael Addition/Cyclization | Electron-poor alkenes + Nucleophile | Organocatalyst (amine-based) | nih.gov |
| NHC-Catalyzed [3+3] Annulation | Enolizable ketone + Alkynyl ester | N-Heterocyclic Carbene (NHC) | organic-chemistry.org |
| Palladium-Catalyzed Coupling | Alkynylzinc + Haloacrylic acid | Pd(0) catalyst, then ZnBr₂ | nih.gov |
While the target molecule, 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, does not possess any chiral centers, the principles of stereocontrol are crucial in the synthesis of many substituted pyrans. nih.govnih.gov More pertinent to this specific synthesis is the challenge of regioselectivity.
In the synthesis of asymmetrically substituted 4,6-pyran-2-ones, controlling the position of the substituents is paramount. The regiochemical outcome is often dictated by the reaction mechanism and the electronic and steric properties of the precursors.
Condensation Reactions: In condensation reactions like the Knoevenagel, the regioselectivity is determined by which carbonyl group of a diketone reacts and which nucleophilic carbon of the active methylene compound attacks. For instance, in the reaction of a 1,3-diketone with an arylhydrazine to form pyrazoles (a related condensation), the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improves regioselectivity compared to protic solvents. organic-chemistry.org This principle can be extended to pyranone synthesis.
Multi-component Reactions: In one-pot, multi-component syntheses, the order of bond formation and the relative reactivity of the functional groups determine the final arrangement of substituents. nih.gov Careful selection of catalysts and reaction conditions can favor one regioisomer over another. For example, microwave-assisted synthesis has been shown to be efficient and can influence selectivity in the formation of 2H-pyran-2-one skeletons. researchgate.net
Analog and Derivative Synthesis
The synthesis of analogs and derivatives often starts from a readily available, structurally similar precursor. This approach, known as semisynthesis, is economically and synthetically efficient. wikipedia.org
Dehydroacetic acid (DHA), or 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a commercially available and structurally related compound that serves as an excellent starting point for generating analogs. nih.govresearchgate.net Its reactive acetyl and hydroxyl groups provide handles for a wide range of chemical modifications.
Modification of the 3-acetyl group: The acetyl group can undergo condensation reactions with primary amines to form various enamine derivatives. nih.gov It can also serve as a precursor for chalcones, which can then be used to build more complex heterocyclic systems. researchgate.net
Reactions at the 4-hydroxy group: The hydroxyl group can be alkylated or acylated to introduce different functionalities.
Ring Transformation: The pyran-2-one ring itself is susceptible to nucleophilic attack at positions C2, C4, and C6, which can lead to ring-opening and rearrangement reactions, providing a pathway to entirely different heterocyclic or carbocyclic systems. clockss.org
The most logical precursor for the semisynthesis of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- is dehydroacetic acid (DHA). wikipedia.orgatamankimya.com A plausible synthetic sequence would involve the chemical modification of DHA to remove the C3-acetyl and C4-hydroxyl groups and to elaborate the C6-methyl group into the desired 2-oxopropyl side chain.
Alternatively, a more direct route mimics the synthesis of DHA itself. DHA can be prepared by the base-catalyzed dimerization of diketene (B1670635) or the self-condensation of ethyl acetoacetate. orgsyn.orggoogle.com By adapting this methodology, one could envision a mixed condensation.
Proposed Semisynthetic Route:
Starting Material: Diketene or Ethyl Acetoacetate.
Key Reaction: A base-catalyzed mixed Claisen condensation or a related reaction between ethyl acetoacetate (to provide the C4-methyl and ring atoms) and acetone (B3395972) (to provide the 6-(2-oxopropyl) side chain). This reaction would need to be carefully controlled to favor the mixed condensation product over the self-condensation of ethyl acetoacetate which forms DHA.
This approach leverages readily available and inexpensive starting materials to construct the target molecule in a limited number of steps, which is the hallmark of an effective semisynthesis. wikipedia.org
Chemical Reactivity and Transformation Studies
Reactivity of the α,β-Unsaturated Lactone Moiety
The defining feature of the 2H-pyran-2-one core is the α,β-unsaturated lactone system. This arrangement of a conjugated double bond with a carbonyl group within a six-membered ring creates distinct electrophilic centers, making the molecule susceptible to a variety of chemical transformations. clockss.org The reactivity is a blend of characteristics seen in both alkenes and arenes, though its vulnerability to nucleophilic attack often leads to ring-opening or rearrangement rather than simple substitution. clockss.org
Nucleophilic Addition Reactions (e.g., Michael Additions)
The α,β-unsaturated lactone system is a classic Michael acceptor. Nucleophiles preferentially attack the β-carbon (C-4 or C-6) of the pyrone ring due to the electron-withdrawing effect of the conjugated carbonyl group. wikipedia.orgmasterorganicchemistry.com The Michael addition, a conjugate 1,4-addition, is a thermodynamically controlled process widely used for forming carbon-carbon bonds under mild conditions. wikipedia.orgbyjus.com
The general mechanism involves the addition of a nucleophile (a Michael donor, such as an enolate, amine, or thiolate) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comlibretexts.org This process generates a new enolate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com For 2H-pyran-2-one systems, nucleophilic attack can occur at positions C-4 and C-6. clockss.org
While specific studies on 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are limited, research on analogous 4-hydroxy-6-alkyl-2-pyrones demonstrates their efficacy as nucleophilic partners in oxa-Michael additions, highlighting the reactive nature of the pyrone ring system. nih.gov Similarly, the reaction of pyrano[2,3-d]thiazoles often proceeds via a Michael addition mechanism. nih.gov
Table 1: General Scheme of Michael Addition to an α,β-Unsaturated Carbonyl Compound
| Step | Description |
| 1 | A base deprotonates the Michael donor to form a nucleophilic carbanion (enolate). wikipedia.orgbyjus.com |
| 2 | The nucleophile attacks the β-carbon of the α,β-unsaturated Michael acceptor. wikipedia.orgbyjus.com |
| 3 | An intermediate enolate is formed. wikipedia.orgbyjus.com |
| 4 | The enolate is protonated by the solvent or a weak acid to give the final Michael adduct. byjus.com |
Electrophilic Reactivity Profiles
The electrophilicity of the α,β-unsaturated lactone moiety is a key determinant of its reactivity. The carbonyl group withdraws electron density from the conjugated system, rendering the carbonyl carbon and the β-carbon electrophilic. libretexts.org In general, α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their open-chain ester counterparts. mdpi.com
Reactions of the Ketone Functionality
The 6-(2-oxopropyl) side chain contains a ketone carbonyl group, which exhibits its own characteristic reactivity, separate from the lactone carbonyl. This ketone can undergo various transformations typical of carbonyl compounds, such as reduction and condensation reactions.
Studies on dehydroacetic acid (DHA), a compound which also contains a 6-acetyl group, provide insights into the potential reactions of the ketone moiety. The ketone can react with various reagents like o-aminothiophenol to form 1,5-benzothiazepines and 1,4-benzothiazines. researchgate.net Aldehydes and ketones can be selectively reduced to alcohols. mdpi.comwikipedia.org For instance, the Luche reduction (using NaBH₄ and a lanthanide chloride like CeCl₃) is a well-known method for the chemoselective reduction of ketones in the presence of more reactive aldehydes. researchgate.net Enzymatic reductions using alcohol dehydrogenases also offer a "green" alternative for the selective reduction of keto groups. researchgate.net
Furthermore, the ketone can participate in condensation reactions. Aldehydes and ketones react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. libretexts.orgmsu.edu These reactions are typically acid-catalyzed and reversible. msu.edu
Ring-Opening and Rearrangement Reactions
The 2H-pyran-2-one ring is susceptible to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions, which often leads to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org
For example, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,4-dihydropyridazines. clockss.org The mechanism involves an initial nucleophilic attack by hydrazine at the C-6 position, followed by the opening of the lactone ring and an intramolecular cyclization. clockss.orgyoutube.com The structure of the pyrone and the reaction conditions can influence the final product. clockss.org
Photochemical reactions also provide a pathway for rearrangement. 2H-pyran-2-ones can undergo photochemical [2+2] cycloadditions with alkenes, typically through a triplet-sensitized stepwise mechanism involving a diradical intermediate. acs.orgwikipedia.org This can lead to the formation of cyclobutane-fused products. Thermal rearrangements are also possible; for instance, tetrachloro-2H-pyran-2-one rearranges upon heating to form trichloro-2-furoyl chloride, driven by the formation of the aromatic furan (B31954) ring. acs.org
Adduct Formation Mechanisms with Biological Nucleophiles
The electrophilic nature of the α,β-unsaturated lactone makes 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- a potential target for biological nucleophiles, such as the thiol groups of cysteine residues in proteins and the abundant intracellular antioxidant, glutathione (B108866) (GSH).
Cysteine and Glutathione Adduct Formation and Characterization
The reaction of α,β-unsaturated carbonyl compounds with biological thiols is a well-established mechanism of toxicity and cellular signaling. nih.gov These reactions typically occur via a Michael-type addition of the nucleophilic sulfhydryl group to the electron-deficient β-carbon of the unsaturated system. nih.gov
Glutathione (GSH) conjugation is a major detoxification pathway for electrophilic compounds. libretexts.org This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). libretexts.orgnih.gov The resulting GSH adducts are more water-soluble and can be readily excreted. libretexts.org For α,β-unsaturated lactones, GSH can add to the activated double bond. libretexts.org
Cysteine residues in proteins, particularly in their more nucleophilic thiolate form (S⁻), are also primary targets for α,β-unsaturated carbonyls. nih.gov The formation of covalent adducts with proteins can alter their function and lead to various biological effects.
The characterization of these adducts is crucial for understanding their biological significance. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and characterizing GSH and cysteine conjugates. nih.govnist.govnih.gov Specific fragmentation patterns in MS/MS can help determine the site of conjugation. nih.gov For instance, GSH adducts often show a characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation, providing detailed information about the connectivity and stereochemistry of the adducts. nih.govresearchgate.net 1H and 13C NMR chemical shifts can confirm the formation of the new carbon-sulfur bond and the modification of the pyrone structure. nih.govresearchgate.net
Table 2: Analytical Techniques for Characterizing Thiol Adducts
| Technique | Information Provided | Key Features/Observations |
| LC-MS/MS | Molecular weight of the adduct, fragmentation patterns for structural elucidation. nih.govnist.gov | Detection of parent ion (M+H)⁺ or (M-H)⁻. Characteristic neutral loss of 129 Da (pyroglutamic acid) for GSH adducts. nih.gov |
| High-Resolution MS | Accurate mass measurement for unambiguous elemental composition determination. nih.gov | Differentiates between adducts with the same nominal mass but different elemental formulas. |
| ¹H NMR | Proton environment, coupling constants for stereochemical analysis. nih.govresearchgate.net | Disappearance of vinylic proton signals and appearance of new aliphatic proton signals upon adduct formation. |
| ¹³C NMR | Carbon skeleton, chemical shift changes indicating bond formation. nih.gov | Shift in the signals of the α- and β-carbons of the original unsaturated system. |
Protein Thiol Reactivity and Adduct Identification
The chemical structure of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- (Citreoviridin), which features an α,β-unsaturated pyrone ring system, suggests a potential for reactivity with nucleophiles such as the thiol groups of cysteine residues in proteins. This type of reaction, known as a Michael addition, is a recognized mechanism for the interaction of various α,β-unsaturated carbonyl-containing compounds with biological macromolecules.
While direct studies on the thiol reactivity of Citreoviridin are limited, the behavior of other mycotoxins with similar structural motifs provides a strong basis for understanding its potential interactions. For instance, patulin, another mycotoxin, is known to react with cellular nucleophiles like glutathione (GSH) and thiol groups within enzymes, a reactivity attributed to its electrophilic character. mdpi.com This interaction can lead to the inhibition of enzymes that contain critical thiol groups in their active sites. mdpi.com
Research on other fungal metabolites has demonstrated that thiol adducts can form as a detoxification mechanism in biological systems. nih.govacs.org The identification of these adducts is typically achieved through high-resolution mass spectrometry, which can detect the characteristic mass shift corresponding to the addition of a cysteine or glutathione molecule to the parent compound. nih.govacs.org It is hypothesized that Citreoviridin can form such covalent adducts with protein thiols. The reaction would likely involve the nucleophilic attack of the cysteine's sulfhydryl group on one of the electrophilic carbons of Citreoviridin's conjugated system. The resulting adducts, if formed in vivo, could alter protein structure and function, which is a key aspect of its mechanism of toxicity. t3db.ca The specific identification of Citreoviridin-protein adducts remains an area for further investigation, but the expected products would be covalent complexes with key metabolic enzymes or structural proteins.
Degradation and Biotransformation Pathways (In Vitro/Non-Human Systems)
The stability and transformation of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are critical for understanding its persistence and metabolic fate in various systems.
Chemical Degradation Pathways
Studies on the chemical stability of Citreoviridin indicate that it is a relatively stable compound under standard analytical and storage conditions. researchgate.netmdpi.com Its stability has been evaluated in various solvents and temperatures, providing insight into its persistence. For example, when stored in acetonitrile (B52724) at -18°C, Citreoviridin shows no significant degradation over a period of 14 months. researchgate.netmdpi.com This highlights its stability in organic solvents commonly used for chemical analysis.
However, the compound's stability can be influenced by the chemical environment. Safety data indicates an incompatibility with strong oxidizing agents, which would likely lead to its degradation. caymanchem.com The presence of water can also affect the stability of related mycotoxins, although Citreoviridin itself proved to be stable for at least 75 hours in an acidified water/methanol solution at room temperature. researchgate.netmdpi.com An isomer, isocitreoviridin, has been observed to convert into the more stable Citreoviridin form over time under frozen conditions, indicating that intramolecular transformations can occur. researchgate.net
| Condition | Solvent | Duration | Result | Reference |
|---|---|---|---|---|
| -18 °C | Acetonitrile | 14 months | Stable | researchgate.netmdpi.com |
| 23 °C (exposed to light) | Water/Methanol (50/50 v/v) with 0.1% Formic Acid | 75 hours | Stable | researchgate.net |
| General | In presence of strong oxidizing agents | Not specified | Incompatible/Degrades | caymanchem.com |
Enzymatic Biotransformations in Microbial Systems
The biotransformation of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- has been investigated in in vitro systems, revealing several metabolic pathways. Mycotoxins are frequently metabolized by enzymatic systems in living organisms, often leading to detoxification. mdpi.comresearchgate.net
In vitro studies using swine and human hepatic S9 fractions have identified several key metabolites of Citreoviridin. mdpi.comnih.gov These experiments simulate the metabolic processes that occur in the liver. The primary biotransformations observed were hydroxylation, methylation, desaturation, and dihydroxylation. mdpi.comnih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases and other metabolic enzymes present in the S9 fraction. The formation of these derivatives represents a detoxification pathway, as the addition of polar groups generally facilitates excretion.
While standard substances for these metabolites were not available for quantification, their formation was confirmed through mass spectrometry. mdpi.com Furthermore, some fungi have been shown to transform Citreoviridin into other, sometimes more cytotoxic, compounds, indicating that microbial systems possess diverse enzymatic capabilities for modifying this mycotoxin. acs.org The enzymes involved in the biosynthesis of Citreoviridin itself, such as flavin-containing monooxygenases and hydrolases, suggest that similar enzymes in other microbes could be responsible for its degradation or transformation. rsc.orgrsc.org
| Metabolic Reaction | Resulting Metabolite Type | Reference |
|---|---|---|
| Hydroxylation and Methylation | Hydroxylated and methylated derivatives | mdpi.comnih.gov |
| Desaturation | Desaturated derivatives | mdpi.comnih.gov |
| Dihydroxylation | Dihydroxylated derivatives | mdpi.comnih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry for Structural Characterization and Adduct Identification
High-Resolution Mass Spectrometry (HRMS) is fundamental in unequivocally determining the elemental composition of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-. This technique provides a precise mass measurement, allowing for the confirmation of the molecular formula, C₈H₈O₄, which corresponds to a monoisotopic mass of 168.0423 Da. nist.gov
In modern analytical workflows, particularly those involving liquid chromatography-mass spectrometry (LC-MS), the compound is typically ionized via electrospray ionization (ESI), where it can form various adducts. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. uni.lunih.gov The mobile phase composition can also lead to the formation of less common adducts; for instance, the use of acetonitrile (B52724) may result in specific solvent adducts, and the use of acetone (B3395972) as a solvent has been noted to sometimes form [M+C₂H₈N]⁺ or other acetone-related adducts. nih.govresearchgate.netchromforum.org The identification of these adducts is critical for accurate data interpretation in complex matrices. nih.gov
| Adduct Type | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | [C₈H₉O₄]⁺ | 169.0495 | Positive |
| [M+Na]⁺ | [C₈H₈O₄Na]⁺ | 191.0315 | Positive |
| [M+K]⁺ | [C₈H₈O₄K]⁺ | 206.9904 | Positive |
| [M-H]⁻ | [C₈H₇O₄]⁻ | 167.0350 | Negative |
| [M+HCOO]⁻ | [C₉H₉O₆]⁻ | 213.0405 | Negative |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, MS/MS experiments, often performed in multiple reaction monitoring (MRM) mode for quantitative analysis, reveal characteristic product ions. frontiersin.org When analyzing the deprotonated molecule [M-H]⁻ in negative ion mode, common fragmentation pathways include the neutral loss of carbon dioxide (CO₂, 44 Da), the loss of a ketene (B1206846) group (CH₂=C=O, 42 Da) from the side chain, and the cleavage of the acetyl group. These fragmentation patterns provide definitive structural confirmation by mapping the connectivity of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the solution-state structure of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-. Studies have shown that the compound predominantly exists as the enol tautomer, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, in both solution and the solid state. researchgate.netchemicalbook.com This is evidenced by a highly deshielded proton signal around 17.28 ppm in the ¹H NMR spectrum, which is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond. researchgate.net
A combination of 1D (¹H, ¹³C) and 2D NMR experiments is employed for the complete assignment of all proton and carbon signals.
¹H and ¹³C NMR: 1D spectra provide initial information on the number and type of protons and carbons.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, for example, confirming the connectivity within the oxopropyl side chain. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs, allowing for the unambiguous assignment of carbons bearing protons (CH, CH₂, CH₃). emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular skeleton by showing correlations from methyl protons to carbons in the pyranone ring and the acetyl group. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.netslideshare.net For instance, a NOESY correlation between the C6-methyl group protons and the H5 vinylic proton would confirm their spatial proximity.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~163 | - | - |
| 3 | ~106 | - | - |
| 4 | ~180 | - | - |
| 4-OH | - | ~17.28 | C-3, C-4, C-5 |
| 5 | ~98 | ~5.9 | C-4, C-6, C-7 |
| 6 | ~168 | - | - |
| 7 (C6-CH₃) | ~20 | ~2.2 | C-5, C-6 |
| 8 (C3-C=O) | ~204 | - | - |
| 9 (C3-COCH₃) | ~30 | ~2.6 | C-3, C-8 |
Note: The chemical shifts are typical values and may vary depending on the solvent and concentration.
NMR data confirms that the molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the carbonyl oxygen of the 3-acetyl group. researchgate.net This interaction restricts the rotation of the acetyl group and locks the molecule into its most stable enolic form. The planarity of the pyran ring is a key conformational feature. scifiniti.com NOESY experiments can further validate this conformation by showing through-space correlations consistent with a planar structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Tautomeric Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and investigating the tautomeric equilibrium of the compound. researchgate.net Experimental IR and Raman spectra are well-reproduced by theoretical calculations for the 4-hydroxy enol tautomer, providing further evidence that this is the dominant form. researchgate.netscifiniti.com The spectra are characterized by distinct bands corresponding to the various functional groups within the molecule. A broad band in the IR spectrum is indicative of the strong intramolecular hydrogen-bonded O-H group. scifiniti.com
Key vibrational bands include:
C=O stretching (pyrone ring): A strong band typically appears in the IR spectrum.
C=O stretching (acetyl group): This is also a strong band, often at a lower frequency due to conjugation and hydrogen bonding.
C=C stretching: Bands associated with the pyran ring double bonds.
C-H stretching and bending: Vibrations from the methyl and methylene (B1212753) groups.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (intramolecular H-bond) | 3200-2500 (broad) | IR |
| C-H stretch (methyl) | 2950-2850 | IR, Raman |
| C=O stretch (pyrone lactone) | ~1720 | IR, Raman |
| C=O stretch (acetyl ketone) | ~1640 | IR, Raman |
| C=C stretch (ring) | ~1560 | IR, Raman |
| CH₃/CH₂ bending | 1460-1340 | IR, Raman |
X-ray Crystallography of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- Derivatives or Complexes
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. For 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, crystallographic studies confirm that the molecule exists as the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one tautomer. researchgate.net Analysis of derivatives and complexes reveals that the pyran ring is essentially planar. scifiniti.com The crystal structure details the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
| Parameter | Typical Value/Description (for a pyranone derivative) |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecular Conformation | Planar pyran ring |
| Key Interactions | Intramolecular H-bond (O-H···O); Intermolecular C-H···O interactions |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of pyran-2-one derivatives. semanticscholar.orgmdpi.com These methods model the electronic density of a molecule to derive its energetic and structural properties.
DFT calculations are widely employed to understand the global and local reactivity properties of 2H-pyran-2-one analogues. mdpi.com Key descriptors such as the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are calculated to identify the most reactive molecular sites. semanticscholar.orgmdpi.com The MEP surface indicates regions that are electron-rich or -deficient, highlighting sites susceptible to electrostatic interactions. semanticscholar.org In contrast, the ALIE surface reveals locations from which an electron is most easily removed, pointing to sites vulnerable to electrophilic attack. semanticscholar.org
For pyran-2-one derivatives, studies show that the pyran-2-one ring itself possesses several electrophilic centers, particularly at carbon atoms in positions 2, 4, and 6, while the carbon at position 5 acts as a nucleophilic center. researchgate.net The acetyl group, when present, also serves as an electrophilic site. researchgate.net Computational analyses of related heterocyclic systems often use the B3LYP functional combined with basis sets like 6-311++G(d,p) for accurate geometry optimization and electronic property calculation. researchgate.net
| Descriptor | Information Provided | Relevance to Pyran-2-one Derivatives |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule. | Highlights the carbonyl oxygen and other heteroatoms as sites for electrophilic attack, and acidic protons or electron-deficient carbons as sites for nucleophilic attack. semanticscholar.org |
| Average Local Ionization Energy (ALIE) | Indicates the molecular sites most susceptible to electrophilic attacks by identifying regions where it is easiest to remove an electron. | Complements MEP analysis by pinpointing specific atoms most likely to engage in reactions with electrophiles. semanticscholar.org |
| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap is a measure of chemical reactivity. | A smaller HOMO-LUMO gap suggests higher reactivity, which is crucial for predicting the compound's role in chemical transformations. researchgate.net |
| Mulliken Population Analysis | Calculates the partial charge on each atom in the molecule. | Provides a quantitative measure of the charge distribution and helps in understanding intramolecular charge transfer and polar interactions. researchgate.net |
Quantum chemical calculations are essential for studying the different possible conformations and tautomeric forms of pyran-2-one derivatives. A study on a Schiff base derivative of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one utilized DFT calculations (B3LYP-D3/6–311++G(2d,p)) to investigate its tautomeric equilibrium. najah.edu The results showed that the molecule exists in a zwitterionic form, which is stabilized by an intramolecular proton transfer process between enol and imine forms, creating a stable S6 intra-hydrogen bond. najah.edu Such studies are critical for understanding the structural dynamics and the predominant forms of the molecule under various conditions, which in turn influences its reactivity and biological interactions.
DFT is a powerful tool for mapping out the mechanisms of chemical reactions involving pyran-2-ones. It can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby elucidating the most favorable reaction pathway. For instance, the mechanism of multicomponent reactions, such as the tandem Knoevenagel–Michael addition involving 4-hydroxy-6-methyl-2H-pyran-2-one, has been proposed based on the calculated pKa values of the reactants, which dictate the sequence of reactions. mdpi.com Furthermore, theoretical investigations into the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-pyran-2-one with strained alkynes have been conducted to understand its reactivity and cycloaddition behavior. rsc.org These analyses provide detailed energetic profiles of reaction pathways, helping to rationalize experimental outcomes and predict the feasibility of new synthetic routes. researchgate.netrsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static quantum calculations cannot. nih.govresearchgate.net These simulations model the movements of atoms and molecules, which is crucial for understanding conformational changes and interactions within a biological environment. nih.gov
MD simulations are used to study the stability and dynamic behavior of pyran-2-one derivatives in solution and their interactions with biological macromolecules. semanticscholar.orgresearchgate.net In computational studies of 2H-pyran-2-one analogues, MD simulations have been performed using force fields like OPLS3e in a simulated solvent environment to ensure that the computational parameters yield reliable results. mdpi.com Such simulations can assess the stability of a ligand-protein complex in a dynamic environment, revealing atomic-level variations. researchgate.net By observing the molecule's behavior in a simulated aqueous environment, researchers can identify key conformational changes and understand how the molecule might present itself to a biological target. nih.govnih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level.
Docking studies on related heterocyclic compounds have been performed to predict their binding modes and affinities for various biological targets. researchgate.netnih.gov For example, pyrimidine (B1678525) derivatives have been docked into the active sites of enzymes like Topoisomerase II and HSP90 to identify inhibitory binding modes and key interactions with amino acid residues. nih.gov Similarly, docking a chalcone (B49325) derivative into the active pocket of the 1HD2 protein revealed a binding interaction energy of -6.5 kcal/mol. researchgate.net For pyran-2-one derivatives, this modeling can predict potential biological activities by identifying likely protein targets and elucidating the structural basis for these interactions, guiding further experimental validation.
| Step | Description | Typical Software/Tools | Information Gained |
|---|---|---|---|
| 1. Preparation of Receptor | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, adding hydrogen atoms, and defining the binding site. | AutoDock Tools, Schrödinger Maestro, UCSF Chimera | A computationally ready model of the biological target. |
| 2. Preparation of Ligand | Generating the 3D structure of the pyran-2-one derivative, assigning partial charges, and defining rotatable bonds. | ChemDraw, Avogadro, Gaussian | An optimized, low-energy conformation of the ligand. |
| 3. Docking Simulation | Placing the ligand into the defined binding site of the receptor and sampling a large number of possible conformations and orientations. | AutoDock, Vina, GOLD, Glide | A set of predicted binding poses ranked by a scoring function. |
| 4. Analysis of Results | Analyzing the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. | PyMOL, Discovery Studio Visualizer | Binding energy (kcal/mol), inhibition constant (Ki), and a detailed map of ligand-receptor interactions. researchgate.net |
Molecular and Cellular Mechanism Investigations in Vitro/preclinical Focus
Investigations into Molecular Target Interactions
The interaction of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- and its parent compound, dehydroacetic acid, with biological macromolecules is a critical area of research to understand their mechanisms of action. These interactions can be broadly categorized into covalent and non-covalent binding.
Covalent Adduct Formation with Proteins and Peptides
The chemical structure of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, featuring an α,β-unsaturated carbonyl system, suggests a potential for covalent bond formation with nucleophilic residues on proteins and peptides through Michael addition. nih.gov This type of reaction is a known mechanism for the biological activity of various natural products containing similar electrophilic functional groups. nih.govnih.gov
Plant-derived natural products with electrophilic moieties are known to covalently modify nucleophilic cysteine residues in proteins. nih.gov This interaction can alter protein conformation and function, thereby modulating their biological activity. nih.gov The reactivity of these electrophiles is often directed towards specific cysteine residues whose nucleophilicity is enhanced by the local protein microenvironment. nih.gov
While direct evidence of covalent adducts between 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- and specific proteins is not extensively documented, the reactivity of similar α,β-unsaturated compounds provides a strong theoretical basis for this mechanism. For example, dehydroalanine (B155165), an unsaturated amino acid, is known to be a potent Michael acceptor and reacts with thiol-containing molecules. nih.gov The formation of dehydroalanine from cysteine residues is a strategy employed to create reactive sites in proteins for further modification. nih.govnih.gov This highlights the potential for compounds like 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- to interact with and modify proteins containing reactive cysteine residues.
Non-Covalent Binding Interactions
Currently, there is a lack of specific research findings detailing the non-covalent binding interactions of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- with proteins or other cellular macromolecules. Such interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, are fundamental to the mechanism of action of many biologically active small molecules. Further investigation is required to elucidate the potential for and nature of non-covalent binding of this compound.
Modulation of Biochemical Pathways in Isolated Systems
The biological effects of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are underpinned by its ability to interfere with essential biochemical pathways. Studies on its parent compound, dehydroacetic acid, provide insights into these perturbations.
Enzymatic Activity Perturbations
Dehydroacetic acid is recognized for its capacity to inhibit various enzymes. It has been reported to act as an anti-enzyme agent in certain applications. conicet.gov.ar Notably, dehydroacetic acid and its sodium salt have been shown to inhibit various oxidase enzymes in the human body. researchgate.net This inhibitory action is a likely contributor to its broad-spectrum antimicrobial properties against fungi and yeast. researchgate.net The mechanism of enzyme inhibition is central to the action of many drugs, often by mimicking the transition states of the reactions they catalyze. chrom-china.com
The inhibition of enzymes is a key mechanism through which many bioactive compounds exert their effects. chrom-china.com For instance, the inhibition of acetohydroxyacid synthase (AHAS) by certain herbicides involves the oxidative inactivation of the enzyme's FAD cofactor. youtube.com While the specific enzymes targeted by 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- and the precise mechanisms of inhibition are not fully characterized, its structural similarity to other enzyme inhibitors suggests that this is a primary mode of its biological activity.
Cellular Interactions in Model Systems (In Vitro Cell Lines)
The interactions of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- at the cellular level have been inferred from studies on its parent compound and other related pyran derivatives. These compounds are known to exhibit a range of biological activities in various cell lines.
Dehydroacetic acid has been shown to possess antifungal and antibacterial properties, indicating significant interactions with microbial cells. nih.gov In the context of mammalian cells, studies on related compounds have provided insights into potential mechanisms. For example, dehydrotrametenolic acid, a triterpene acid, was found to influence skin barrier function in human keratinocyte (HaCaT) cells by modulating the MAPK/AP-1 and IκBα/NF-κB signaling pathways. nih.govepa.gov This suggests that pyran-containing compounds can have specific effects on cellular signaling cascades.
Furthermore, pyran derivatives have been investigated for their cytotoxic effects. The cytotoxicity of various organic solvents has been evaluated in different cell lines, providing a framework for understanding the cellular tolerance to different chemical structures. nih.gov While direct and detailed studies on the cellular uptake and cytotoxic mechanisms of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are not widely available, the known bioactivity of the pyran-2-one scaffold suggests that it can influence cellular processes such as proliferation and differentiation. bohrium.com
Below is a table summarizing the reported in vitro effects of dehydroacetic acid and a related compound, dehydrotrametenolic acid, on various cell lines.
| Compound | Cell Line | Observed Effects | Reference(s) |
| Dehydroacetic acid | E. coli | Antibacterial activity | nih.gov |
| Dehydroacetic acid | S. aureus | Antibacterial activity | nih.gov |
| Dehydrotrametenolic acid | HaCaT (human keratinocytes) | Increased mRNA expression of natural moisturizing factor-related genes (HAS-2, HAS-3, AQP3) and keratinocyte differentiation markers (TGM-1, involucrin, caspase-14). Activation of MAPK/AP-1 and IκBα/NF-κB signaling pathways. | nih.govepa.gov |
Effects on Protein Synthesis and Macromolecular Biosynthesis
Dehydroacetic acid (DHA) is recognized for its potent antimicrobial properties, effectively inhibiting the growth of bacteria and fungi. researchgate.netcosmeticsinfo.orgspecialchem.com This broad-spectrum activity suggests that DHA interferes with fundamental cellular processes, including the synthesis of macromolecules essential for microbial survival and proliferation. While the precise molecular targets within these pathways are an area of ongoing research, it is understood that by disrupting these vital functions, DHA and its sodium salt can prevent the spoilage of cosmetic and food products. cosmeticsinfo.orgatamankimya.com One study has indicated that DHA can inhibit the activity of various oxidase enzymes within the body, which could have downstream effects on cellular metabolism and biosynthesis. yimingbiotechnology.com The ability of DHA to disrupt the cell membrane of microorganisms is a key aspect of its antimicrobial action, which would consequently impact the import of nutrients required for and the export of products from macromolecular synthesis. atamankimya.com
Modulation of Cellular Signaling Cascades
The interaction of dehydroacetic acid with cellular signaling cascades is an emerging area of study. Research has shown that DHA can influence fundamental cellular processes that are typically regulated by complex signaling pathways. For instance, its antimicrobial action involves the disruption of microbial cell membranes, which can interfere with signal transduction processes necessary for cell growth and survival. atamankimya.com
In the context of mammalian cells, one study has suggested that 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a tautomer of DHA) may possess neuroprotective properties. biosynth.com This effect is hypothesized to be related to the upregulation of mitochondrial functions and an influence on neurotransmitter levels, indicating a potential modulation of signaling pathways that govern neuronal health and function. biosynth.com The activation of mitochondrial receptors by related compounds has been shown to improve mitochondrial functions and reduce oxidative stress, which are critical components of cellular signaling. Furthermore, investigations into DHA derivatives have revealed their potential to act as anticancer agents by targeting signaling pathways such as the STAT3 pathway, with some derivatives showing effective binding to the active site of STAT3. chemicalbook.com
Receptor Binding Studies
Investigations into the receptor binding properties of dehydroacetic acid and its analogues have revealed specific interactions with certain receptors, highlighting its potential for targeted therapeutic applications.
Anion Receptor Binding:
Derivatives of dehydroacetic acid featuring amide or urea (B33335) subunits have been synthesized and studied for their ability to bind anions. nih.gov Through 1H NMR titrations, these compounds have demonstrated selective binding to acetate (B1210297) and dihydrogen phosphate (B84403) anions in solvents like acetonitrile (B52724) and dimethyl sulfoxide. nih.gov The primary binding sites were identified as the amide or urea groups, with a network of inter- and intramolecular hydrogen bonds contributing to the stability of the complexes formed. nih.gov
Odorant Receptor Agonism:
In a notable study, synthetic analogues of dehydroacetic acid were designed and evaluated as agonists for the ectopic odorant receptor 895 (Olfr895), which is expressed in the bladder. nih.govjohnshopkins.edukorea.ac.kr One particular analogue, (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione, demonstrated exceptionally high agonistic activity for Olfr895. nih.gov This was confirmed through multiple assay formats, including luciferase reporter assays, Ca2+ imaging, and chemotactic migration assays. nih.govjohnshopkins.edukorea.ac.kr
| Analogue | Target Receptor | Assay Type | EC50 | Reference |
| (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione (10) | Olfr895 | Dual-Glo luciferase reporter | 9 nM | nih.gov |
These findings underscore the potential of dehydroacetic acid as a scaffold for developing selective and potent ligands for G protein-coupled receptors. nih.govjohnshopkins.edukorea.ac.kr
Structure-Mechanism Relationship Studies
The relationship between the chemical structure of dehydroacetic acid and its biological or mechanistic functions has been a subject of scientific inquiry. The molecule's reactivity is characterized by the presence of both nucleophilic and electrophilic centers. chemicalbook.com Specifically, positions C2, C3, C4, and C6 are considered highly nucleophilic, whereas the acetyl group at C3 and the carbon at C5 act as electrophilic sites. chemicalbook.com This dual reactivity is fundamental to its chemical behavior and its utility as a scaffold in synthetic chemistry. chemicalbook.comresearchgate.net
In the context of receptor interaction, molecular docking and site-directed mutagenesis studies have provided insights into the structure-mechanism relationship of DHA analogues. For the potent Olfr895 agonist, it was suggested that a combination of hydrophilic and hydrophobic interactions is crucial for its selective and specific binding to the receptor. nih.gov This indicates that the strategic design of agonists incorporating both of these features could lead to the development of highly potent and selective ligands for other ectopic odorant receptors. nih.gov
| Compound/Derivative | Structural Feature | Observed Effect/Mechanism | Reference |
| Dehydroacetic acid amide/urea derivatives | Amide or urea subunits | Selective binding of acetate and dihydrogen phosphate anions | nih.gov |
| (E)-3-((E)-1-hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione | Piperidine (B6355638) functionalization | Potent and selective agonism of Olfr895 | nih.gov |
| Dehydroacetic acid metal complexes | Complexation with metal ions (e.g., Copper(II)) | Enhanced antimicrobial activity | chemicalbook.com |
These studies collectively demonstrate that the structural framework of dehydroacetic acid provides a versatile platform for the development of molecules with specific and enhanced biological and mechanistic properties.
Applications in Chemical Research and Beyond
Utilization as a Building Block in Organic Synthesis
The 2H-pyran-2-one scaffold is a well-established precursor in the synthesis of a diverse array of heterocyclic compounds. umich.eduorgsyn.orgresearchgate.net The electrophilic centers at positions 2, 4, and 6 of the pyran-2-one ring make it susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement reactions to form various heterocyclic systems. researchgate.net The specific compound, 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- (CAS No. 139571-43-0) sigmaaldrich.comnih.gov, offers multiple reactive sites for synthetic transformations.
The presence of the 2-oxopropyl side chain introduces a ketone functionality, which, along with the enolizable ketone within the pyranone ring, provides sites for a variety of condensation and addition reactions. For instance, these carbonyl groups can react with hydrazines and substituted amines to yield pyrazoles, pyridones, and other nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org
The general reactivity of the 2H-pyran-2-one system allows for its use in Diels-Alder cycloadditions, where it can act as the diene component, leading to the formation of complex bicyclic structures. researchgate.net Furthermore, the methyl group at the 4-position can be functionalized, adding to the synthetic utility of this molecule. clockss.org One-pot synthesis methodologies have been developed for related 4-methyl-2H-pyran-2-ones, demonstrating their utility as synthons for more complex molecules. umich.educlockss.org The reaction of related 4-hydroxy-6-methyl-2H-pyran-2-one in multicomponent reactions further highlights the potential of this class of compounds in generating molecular diversity. mdpi.com
Table 1: Potential Heterocyclic Systems Derived from 2H-Pyran-2-one Scaffolds
| Starting Material | Reagent(s) | Resulting Heterocycle(s) | Reference(s) |
|---|---|---|---|
| 2H-Pyran-2-one derivatives | Substituted Amines, Hydrazines | Pyridones, Pyrazoles, Pyridazinones | researchgate.netbeilstein-journals.org |
| 2H-Pyran-2-one derivatives | Dienophiles | Bicyclic adducts | researchgate.net |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Phenylglyoxal hydrate (B1144303), 1,3-dimethylbarbituric acid | Substituted pyrimidine-trione | mdpi.com |
| 3-Acylamino-2H-pyran-2-ones | Maleic anhydride | Bicyclo[2.2.2]octenes | researchgate.net |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the function of biological molecules in their native environment. mskcc.org The development of fluorescent probes, in particular, has revolutionized biological imaging. mdpi.comnih.govnih.gov The structural characteristics of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- make it a candidate for the development of novel chemical probes.
The dicarbonyl nature of this compound, specifically the reactive 2-oxopropyl side chain, can be exploited for the attachment of fluorophores or other reporter molecules. For instance, the ketone group can undergo condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632) derivatives that are linked to a fluorescent scaffold. This reaction would form a hydrazone or oxime, respectively, covalently linking the pyranone core to the reporter group. Such a strategy allows for the design of "turn-on" or ratiometric fluorescent probes where the binding event to a biological target modulates the fluorescence properties of the probe.
While specific probes based on 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are not extensively documented, the general principle of using dicarbonyl compounds in probe development is well-established. For example, rhodanine-based dyes, which contain a dicarbonyl system, have been successfully used in biological imaging. rsc.org The development of probes often involves a rational design approach, where the core scaffold is modified to enhance binding affinity and selectivity for a specific biological target. mdpi.comnih.gov
Table 2: Key Features for Chemical Probe Development
| Structural Feature | Potential Reaction for Probe Synthesis | Type of Probe | Reference(s) |
|---|---|---|---|
| 2-Oxopropyl side chain (ketone) | Condensation with fluorescent hydrazines/hydroxylamines | Fluorescent "turn-on" or ratiometric probes | rsc.org |
| Pyran-2-one core | Modification to enhance target binding | Targeted covalent or non-covalent probes | mdpi.comnih.gov |
| Dicarbonyl system | Chelation with metal ions | Metal-sensing probes | N/A |
Methodologies for Chemical Derivatization for Analytical Purposes
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step to improve the volatility, thermal stability, and chromatographic behavior of an analyte. nih.gov The ketone functionality in the 2-oxopropyl side chain of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- is a prime target for such derivatization.
A common and effective method for derivatizing ketones is oximation. nih.govyoutube.comresearchgate.net This involves the reaction of the ketone with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime ether. sigmaaldrich.comnih.govresearchgate.net PFBHA derivatives are particularly advantageous for GC-MS analysis as they are volatile, thermally stable, and can be detected with high sensitivity using electron capture negative ionization (ECNI). nih.gov
Another widely used derivatization strategy for carbonyl compounds is silylation, often preceded by methoximation. youtube.com Methoximation with methoxyamine hydrochloride converts the ketone to a methoxime, which is then followed by silylation of any other active hydrogens in the molecule using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This two-step process effectively "caps" the reactive functional groups, increasing the volatility and stability of the molecule for GC-MS analysis. youtube.com While specific protocols for the derivatization of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- are not detailed in the literature, these established methods for ketone derivatization would be directly applicable.
Table 3: Common Derivatizing Reagents for Ketones for GC-MS Analysis
| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Analytical Advantage | Reference(s) |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | PFB-Oxime | High volatility, thermal stability, ECNI-MS sensitivity | sigmaaldrich.comnih.govresearchgate.net |
| Methoxyamine hydrochloride (MeOx) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Ketone, Hydroxyls, etc. | Methoxime-TMS ether | Increased volatility and stability, prevents tautomerization | youtube.com |
| Propionic anhydride | Hydroxyl (in related compounds) | Propionyl ester | Increased volatility | researchgate.net |
Future Research Directions and Unresolved Questions
Elucidating Remaining Biosynthetic Pathway Gaps
The biosynthesis of α-pyrones is diverse, involving different types of polyketide synthase (PKS) systems, suggesting the pathway has evolved multiple times. beilstein-journals.org These pathways typically involve the cyclization of a triketide intermediate to form the characteristic pyrone ring. nih.gov While the general logic of PKS-mediated synthesis is understood—involving modular enzymes that extend a polyketide chain in an assembly-line fashion—the specific enzymatic steps for many pyrones, including derivatives like 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-, are not fully characterized. acs.orgwikipedia.orgyoutube.com
Future research should focus on identifying and characterizing the specific PKS systems responsible for producing the dehydroacetic acid (DHA) core. researchgate.net A significant gap exists in understanding the precise mechanisms of the dehydratase (DH) domains within these PKS modules, which are crucial for generating the α,β-unsaturated bonds required for pyrone formation. nih.govebi.ac.uk While some enzymes like pyranose oxidase and pyranosone dehydratase have been identified in the conversion of D-glucose to the α-pyrone cortalcerone, the analogous pathways for DHA and its derivatives from simpler precursors like acetyl-CoA remain less clear. researchgate.net Investigating the substrate specificity of plant-derived 2-pyrone synthases and dioxygenases with artificial substrates could also provide insights into the formation of new pyrone derivatives. nih.gov
Development of Novel Synthetic Strategies for Analogs
The 2H-pyran-2-one ring is a valuable starting point for creating a wide variety of heterocyclic compounds. umich.eduresearchgate.net Dehydroacetic acid (DHA), a closely related and commercially available compound, is a versatile synthon for this purpose. researchgate.netresearchgate.net Existing synthetic strategies often involve the Knoevenagel condensation of DHA with aldehydes to produce chalcone (B49325) analogs, which can then be further modified. researchgate.netucj.org.ua Other methods include multi-component reactions to yield substituted pyridines. researchgate.net
However, there is a need for more efficient and novel synthetic routes to produce analogs of 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-. Future work could explore metal-free domino strategies, which have been successful for other tetrasubstituted 2H-pyrans, or new catalytic systems to improve yields and stereoselectivity. nih.gov The development of one-pot syntheses for 3-amino derivatives of 2H-pyran-2-ones, for example, opens up further possibilities for creating diverse molecular scaffolds. researchgate.net Additionally, creating hybrid molecules by combining the pyran-2-one core with other pharmacologically active moieties, such as in the synthesis of pyranonicotinonitriles, represents a promising direction for developing new therapeutic agents. researchgate.net
Advanced Mechanistic Studies of Molecular Interactions
Understanding how 2H-pyran-2-one derivatives interact with biological targets at a molecular level is crucial for rational drug design. nih.gov While the chelating ability of dehydroacetic acid with metal ions has been studied, the specific non-covalent interactions with protein targets are less understood. researchgate.net Molecular docking studies have been employed to predict the binding affinity of DHA-derived compounds with various receptors, such as those implicated in cancer. tandfonline.comtandfonline.com For example, docking studies have shown that DHA-pyridine conjugates can bind effectively to oncogenic targets, with binding energies comparable to standard drugs. tandfonline.com
Future research should move beyond simple docking to more advanced computational methods, such as molecular dynamics (MD) simulations, to study the conformational changes and binding stability of these ligands in complex with their protein targets over time. mdpi.com Such studies can elucidate the key amino acid residues involved in binding and reveal the dynamic nature of the interaction. nih.gov Experimental validation through techniques like X-ray crystallography of ligand-protein complexes would provide definitive structural information. Investigating π-π stacking interactions, which are thought to be important for the activity of related compounds against amyloidogenic proteins, could also be a fruitful area of research. researchgate.net
Exploration of New Chemical Transformations
The reactivity of the 2H-pyran-2-one ring makes it a versatile tool for synthetic chemists. clockss.org The ring contains multiple electrophilic centers (at positions C-2, C-4, and C-6) and is susceptible to nucleophilic attack, which often leads to ring-opening and rearrangement reactions to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net It can also participate as a diene component in Diels-Alder reactions, yielding highly substituted aromatic compounds. rsc.org
A key area for future exploration is the development of novel ring-transformation reactions. clockss.org By carefully choosing nucleophiles (e.g., nitrogen, carbon, or sulfur-based) and reaction conditions, the pyran-2-one scaffold can be converted into a vast array of other important molecular frameworks like pyridines, pyrazoles, quinolines, and thiazoles. clockss.orgresearchgate.netresearchgate.net Further investigation into cycloaddition reactions with strained alkynes could lead to new "click-and-release" strategies for delivering small molecules like carbonyl sulfide (B99878) (COS). acs.org The use of the Vilsmeier-Haack reagent to achieve C-C bond cleavage in DHA derivatives also presents an intriguing pathway for creating novel functionalized pyran-2-ones. researchgate.net
Refined Computational Models for Reactivity Prediction
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, accelerating the process of drug design and synthesis. mdpi.com Density Functional Theory (DFT) calculations have been used to study the electronic structure, tautomeric forms, and reactivity descriptors of dehydroacetic acid and its homologs. tandfonline.comresearchgate.net These studies help to understand local reactivity by identifying the most reactive molecular sites through analysis of molecular electrostatic potential and ionization energies. mdpi.com
Future research should focus on developing more refined and predictive computational models. This includes using DFT to more accurately predict the outcomes of complex reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-ones with strained alkynes, by calculating distortion energies and activation barriers. rsc.org Combining DFT with molecular dynamics (MD) simulations can provide a more complete picture of molecular behavior, including interactions with solvents like water and compatibility with pharmaceutical excipients. mdpi.com Furthermore, developing quantitative structure-activity relationship (QSAR) models for pyran-2-one derivatives could enable the rapid prediction of biological activity for newly designed analogs, guiding synthetic efforts toward the most promising candidates. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 2H-Pyran-2-one derivatives in laboratory settings?
- Methodological Answer : Safety protocols include:
- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Engineering controls: Fume hoods for synthesis steps to minimize inhalation of vapors or dust.
- Emergency measures: Immediate decontamination with water in case of exposure, followed by medical consultation. Avoid ignition sources due to potential release of carbon oxides during combustion .
- Storage: Stable under recommended conditions (room temperature, inert atmosphere) to prevent decomposition .
Q. How can researchers characterize the purity and structural identity of 4-methyl-6-(2-oxopropyl)-2H-pyran-2-one?
- Methodological Answer :
- Spectroscopic analysis :
- NMR (¹H/¹³C): Assign peaks to confirm substituents (e.g., methyl at C4, oxopropyl at C6). Compare with literature data for analogous derivatives .
- FT-IR : Identify lactone carbonyl (~1700–1750 cm⁻¹) and ketone groups (2-oxopropyl, ~1650–1720 cm⁻¹) .
- Chromatography :
- HPLC/GC-MS with polar columns (e.g., C18 or DB-5) to assess purity and detect byproducts. Retention indices can be cross-referenced with NIST databases .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of 2H-pyran-2-one derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., anti-HIV RT inhibition ) across multiple cell lines (e.g., MT-4 for HIV) to confirm IC₅₀ values.
- Structural confirmation : Use X-ray crystallography or DFT calculations to verify substituent stereochemistry, which may affect activity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like solvent effects or assay protocols .
Q. How can computational methods predict the reactivity and toxicity of 4-methyl-6-(2-oxopropyl)-2H-pyran-2-one?
- Methodological Answer :
- Quantum chemistry : DFT (B3LYP/6-311+G(d,p)) to model electrophilic sites (e.g., lactone ring opening) and nucleophilic attack susceptibility .
- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, hepatotoxicity, and eco-toxicity (e.g., LC₅₀ for aquatic organisms) .
- Molecular docking : Simulate binding to targets (e.g., HIV-1 RT) to prioritize derivatives for synthesis .
Q. What green chemistry approaches optimize the synthesis of 2H-pyran-2-one derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield for cycloaddition steps .
- Solvent-free conditions : Use of ionic liquids or neat reactions to minimize waste. For example, [4+2] cycloadditions under high pressure without solvents .
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) for eco-friendly multi-step syntheses .
Q. How do substituents at C4 and C6 influence the bioactivity of 2H-pyran-2-one scaffolds?
- Methodological Answer :
- SAR studies :
- C4-methyl : Enhances lipophilicity (logP), improving membrane permeability in anticancer assays (e.g., MCF-7 cells) .
- C6-oxopropyl : Introduces electrophilic ketone for covalent binding (e.g., inhibition of HIV protease via Michael addition) .
- Comparative assays : Test analogs (e.g., 6-hexyl vs. 6-oxopropyl) in parallel to quantify potency shifts. Use ANOVA to identify statistically significant trends .
Data Analysis and Experimental Design
Q. What statistical models are used to analyze variability in synthetic yields of 2H-pyran-2-one derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Taguchi or Box-Behnken designs to optimize variables (temperature, catalyst loading). For example, a 3² factorial design for Pd-catalyzed coupling steps .
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with reaction efficiency (yield, purity) .
- Error analysis : Calculate relative standard deviation (RSD) across batches to identify critical process parameters .
Q. How can researchers validate the stability of 4-methyl-6-(2-oxopropyl)-2H-pyran-2-one under physiological conditions?
- Methodological Answer :
- Simulated biofluid assays : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Kinetic studies : Determine half-life (t₁/₂) using first-order decay models. Compare with structurally similar lactones (e.g., coumarin derivatives) .
- Metabolite profiling : Use hepatocyte microsomes to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
